2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide
Description
2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide (CAS: 874814-71-8) is a substituted benzene sulfonamide featuring a chloro (-Cl) group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position. Its molecular formula is C₇H₅ClF₃NO₂S, with a molecular weight of 259.63 g/mol .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-5-3-1-2-4(7(9,10)11)6(5)15(12,13)14/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTCGTRWYQNYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249705 | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874814-71-8 | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874814-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide, a compound belonging to the sulfonamide class, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H4ClF3N2O2S
- Molecular Weight : 256.63 g/mol
-
Chemical Structure :
This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic molecules.
Target Interactions
Research indicates that this compound interacts with various biological targets, particularly enzymes involved in bacterial metabolism. It exhibits inhibitory effects on key enzymes, which can disrupt bacterial cell functions and lead to cell death. The sulfonamide moiety is particularly important for its antibacterial properties, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
Antimicrobial Activity
The compound has shown significant antimicrobial activity against various strains of bacteria. Studies have reported the following Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 15 |
These values indicate that the compound is particularly effective against Gram-positive bacteria.
Cardiovascular Effects
In vitro studies using isolated rat heart models have demonstrated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. For instance, experiments indicated that 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure significantly compared to control compounds, suggesting potential cardiovascular effects relevant to drug development.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted that this compound effectively resensitized methicillin-resistant Staphylococcus aureus (MRSA) strains to β-lactam antibiotics when used in combination therapies. This finding emphasizes the potential of this compound in overcoming antibiotic resistance.
- Structure-Activity Relationship (SAR) : Research has explored the SAR of various sulfonamide derivatives, revealing that modifications in the trifluoromethyl group can enhance antibacterial potency while reducing mammalian toxicity. This suggests a pathway for designing safer and more effective antimicrobial agents based on this scaffold.
Scientific Research Applications
While the search results do not provide extensive details specifically on the applications of "2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide," they do offer some related information that can be pieced together. Here's a summary based on the available data:
Potential Applications and Research Areas
- Intermediate in Herbicide Synthesis: 2-Chloro-6-trifluoromethyl benzene sulfonyl chloride is used as an intermediate in the synthesis of agricultural herbicides like penoxsulam .
- Pharmaceutical Applications: 2-Trifluoromethylbenzenesulfonamide derivatives have medical applications related to hyperuricemia and gout treatment. They act as URAT1 inhibitors and can be used to prepare medicines for treating hyperuricemia and gout .
- Related Compounds as Anticancer Agents: Chalcone-sulfonamide hybrids, which are structurally related, are being explored for synergistic anticancer activity .
- Uric Acid Level Management: 2-Trifluoromethyl benzene sulfonamide derivatives can reduce serum uric acid concentration and treat conditions related to abnormal uric acid levels, such as gout, recurrent gout attacks, gouty arthritis, and hyperuricemia .
Chemical Properties and Safety
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide with analogous compounds in terms of structure, functional groups, and applications:
Key Observations:
Core Structure: The target compound contains a benzene ring, distinguishing it from pyridine-based analogs (e.g., CAS 39890-95-4) . Benzene derivatives generally exhibit higher electron density compared to pyridines, affecting reactivity in electrophilic substitutions. The sulfonamide group (-SO₂NH₂) in the target compound provides hydrogen-bonding capability, enhancing its utility in drug design compared to non-sulfonamide analogs like 2-Chloro-6-(trifluoromethyl)pyridine .
Functional Group Influence :
- The -CF₃ group in all listed compounds contributes to metabolic stability and lipophilicity, critical for bioavailability in pharmaceuticals .
- Pyridine-thiol derivatives (e.g., CAS 76041-74-2) introduce a thiol (-SH) group, enabling metal coordination for catalytic applications, unlike the sulfonamide group .
Synthetic Utility :
- Sulfonamide derivatives like the target compound are often intermediates in antibiotic or diuretic drug synthesis , leveraging their ability to mimic biological sulfonamide motifs .
- Pyridine-carbonitriles (e.g., CAS 1361852-29-0) serve as precursors for synthesizing fused heterocycles, such as triazoles, due to their reactive nitrile group .
Research Findings and Data Gaps
- Reactivity : The chloro group in the target compound is susceptible to nucleophilic substitution, similar to pyridine analogs. However, steric hindrance from the -CF₃ group may reduce reaction rates compared to less bulky derivatives .
- Thermal Stability : Pyridine-thiol derivatives (CAS 76041-74-2) exhibit a melting point of 145–149°C, whereas data for the target compound’s thermal properties remain unreported .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-6-(trifluoromethyl)benzene-1-sulfonamide generally proceeds via the sulfonyl chloride intermediate (2-chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride), which is then converted to the sulfonamide by reaction with ammonia or an amine source.
Preparation of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl Chloride
Starting Material: 2-chloro-6-trifluoromethylaniline or related derivatives.
- Diazotization and Sulfonylation:
The 2-chloro-6-trifluoromethylaniline is first diazotized by treatment with sodium nitrite in hydrochloric acid at low temperatures (0–5 °C). - Subsequent Reaction with Sodium Bisulfite and Copper Sulfate:
After diazotization, the reaction mixture is treated with sodium bisulfite and copper sulfate under controlled heating (50–60 °C) to form the sulfonyl chloride intermediate. - Extraction and Purification:
The product is extracted with dichloromethane, dried, filtered, and purified by vacuum distillation or recrystallization.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|
| Diazotization | HCl, NaNO2, 0–5 °C | 0–5 | 1–2 hours | — | — |
| Sulfonylation | CuSO4, NaHSO3, 50–60 °C | 50–60 | 1–1.5 hours | — | — |
| Extraction & Purification | CH2Cl2 extraction, drying, vacuum distillation | — | — | 80–83 | 98–99 |
This method yields the sulfonyl chloride intermediate with high purity (~98%) and total recovery around 80–83%, suitable for industrial scale production.
Conversion of Sulfonyl Chloride to Sulfonamide
- The sulfonyl chloride intermediate is reacted with ammonia or an amine source (e.g., ammonium hydroxide or aniline derivatives) in a suitable solvent such as ethanol or dichloromethane.
- The reaction is typically carried out at room temperature with stirring until completion (monitored by TLC).
- The sulfonamide precipitates out or is isolated by extraction, filtration, and washing.
- Reaction of benzenesulfonyl chloride derivatives with ammonia in ethanol at room temperature for 1 hour yields the corresponding sulfonamide with yields around 80% and good purity.
- Similar sulfonamide syntheses have been reported using sodium carbonate as a base in dichloromethane at room temperature, followed by aqueous workup and purification.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Diazotization of 2-chloro-6-trifluoromethylaniline | HCl, NaNO2 | 0–5 | 1–2 h | — | Temperature control critical |
| 2 | Sulfonyl chloride formation | CuSO4, NaHSO3, HCl | 50–60 | 1–1.5 h | 80–83 | Extract with CH2Cl2, dry, purify |
| 3 | Conversion to sulfonamide | NH3 or amine, EtOH or CH2Cl2 | Room temp | ~1 h | ~80 | Stirring, TLC monitoring |
Q & A
Q. What are the common synthetic routes for 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonamide, and how are intermediates purified?
Synthesis typically begins with halogenated aromatic precursors. For example, sulfonamide formation involves substituting a sulfonyl chloride group with an amine under basic conditions (e.g., using triethylamine in THF) . Key intermediates like 2-Chloro-6-(trifluoromethyl)benzyl bromide (a precursor) are synthesized via bromination of methyl-substituted aromatics . Purification often employs column chromatography or recrystallization, with reaction progress monitored via thin-layer chromatography (TLC) .
Q. How is the compound characterized to confirm structural identity and purity?
Structural confirmation relies on spectroscopic methods:
Q. What solvents and reaction conditions optimize yield during sulfonamide formation?
Polar aprotic solvents (e.g., THF, DMF) are preferred due to their ability to stabilize intermediates. Reactions are conducted at room temperature or under mild heating (40–60°C) to avoid decomposition of the trifluoromethyl group. Triethylamine is commonly used to scavenge HCl generated during sulfonamide formation .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The strong electron-withdrawing nature of the -CF group deactivates the benzene ring, directing electrophilic substitution to the para position relative to the sulfonamide. Steric hindrance from -CF and -Cl substituents necessitates optimized catalysts (e.g., Pd-based systems) for Suzuki-Miyaura couplings. Kinetic studies show slower reaction rates compared to non-fluorinated analogs, requiring elevated temperatures (80–100°C) .
Q. What strategies resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?
Discrepancies may arise from impurities (e.g., unreacted sulfonyl chloride) or solvent-dependent conformational changes. Mitigation steps include:
Q. How is the compound utilized in medicinal chemistry for target validation?
The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, making it a candidate for protease or kinase inhibition. For example, structural analogs like begacestat (a γ-secretase inhibitor for Alzheimer’s) highlight the scaffold’s potential in CNS drug discovery . Computational docking studies guide modifications to enhance binding affinity while minimizing off-target effects .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Large-scale reactions risk racemization due to prolonged heating. Solutions include:
- Chiral Auxiliaries : Using enantiopure amines during sulfonamide formation.
- Continuous Flow Systems : Minimizing residence time to preserve stereochemistry .
Methodological Considerations
Q. How to troubleshoot low yields in multi-step syntheses involving this compound?
Common issues and fixes:
- Intermediate Degradation : Use inert atmospheres (N) and low-temperature storage.
- Byproduct Formation : Optimize stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine) and employ scavengers like molecular sieves .
Q. What analytical techniques differentiate polymorphic forms of the sulfonamide?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
